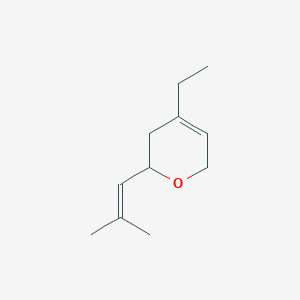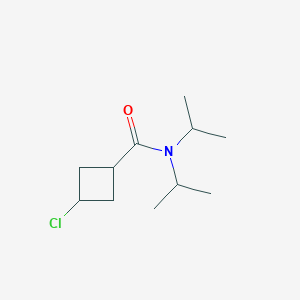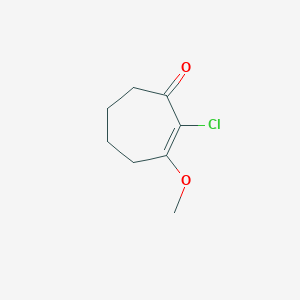
2-Cyclohepten-1-one, 2-chloro-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohepten-1-one, 2-chloro-3-methoxy- is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cycloheptenone, featuring a chlorine atom and a methoxy group attached to the cycloheptenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohepten-1-one followed by methoxylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and a methoxylating agent like sodium methoxide (NaOCH3) in methanol. The reaction conditions often involve refluxing the reactants in an appropriate solvent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-Cyclohepten-1-one, 2-chloro-3-methoxy- .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-one, 2-chloro-3-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Addition Reactions: The double bond in the cycloheptenone ring can participate in addition reactions with reagents like hydrogen, halogens, or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted cycloheptenones.
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Cycloheptanol derivatives.
Addition Reactions: Saturated cycloheptanone derivatives.
Scientific Research Applications
2-Cyclohepten-1-one, 2-chloro-3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atom and the double bond in the cycloheptenone ring are susceptible to nucleophilic attack, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Addition Reactions: The double bond can participate in addition reactions, modifying the structure and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohepten-1-one: Lacks the chlorine and methoxy groups, making it less reactive in certain chemical reactions.
3-Methoxy-2-cyclopenten-1-one: A smaller ring structure with similar functional groups, used in different synthetic applications.
2-Cyclopenten-1-one: A five-membered ring analog with distinct reactivity and applications.
Uniqueness
2-Cyclohepten-1-one, 2-chloro-3-methoxy- is unique due to its combination of a seven-membered ring, a chlorine atom, and a methoxy group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
259810-89-4 |
|---|---|
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chloro-3-methoxycyclohept-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-11-7-5-3-2-4-6(10)8(7)9/h2-5H2,1H3 |
InChI Key |
VDPSDALHAXMQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)CCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


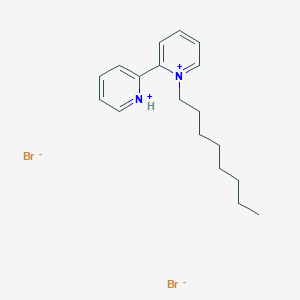
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
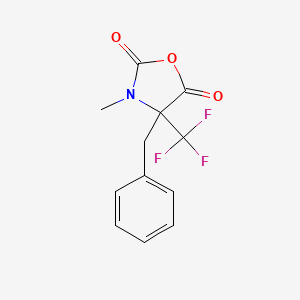
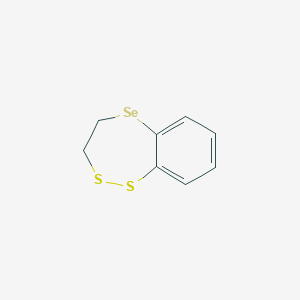
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
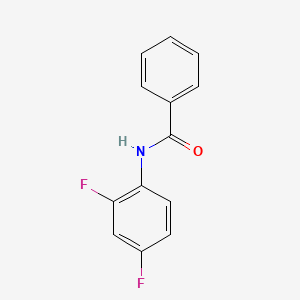
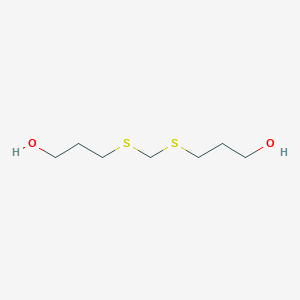

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
